molecular formula C8H16ClNO2 B13515369 1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride

1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride

Katalognummer: B13515369
Molekulargewicht: 193.67 g/mol
InChI-Schlüssel: RQGAIEJNUNXRIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is characterized by a spirocyclic structure containing two oxygen atoms and an amine group.

Vorbereitungsmethoden

The synthesis of 1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride involves several steps. One common method includes the reaction of a suitable spirocyclic precursor with methanamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can undergo substitution reactions with halogenated compounds to form new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Wissenschaftliche Forschungsanwendungen

1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 1-{5,8-Dioxaspiro[3

Eigenschaften

Molekularformel

C8H16ClNO2

Molekulargewicht

193.67 g/mol

IUPAC-Name

5,8-dioxaspiro[3.5]nonan-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-5-7-3-8(4-7)6-10-1-2-11-8;/h7H,1-6,9H2;1H

InChI-Schlüssel

RQGAIEJNUNXRIQ-UHFFFAOYSA-N

Kanonische SMILES

C1COC2(CC(C2)CN)CO1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.